molecular formula C18H18ClN3O2 B602316 Loxapine N-oxide CAS No. 25967-34-4

Loxapine N-oxide

Cat. No. B602316
CAS RN: 25967-34-4
M. Wt: 343.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . It undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .


Synthesis Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .


Molecular Structure Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . The molecular formula of Loxapine N-oxide is C18H18ClN3O2 .


Chemical Reactions Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .


Physical And Chemical Properties Analysis

The molecular formula of Loxapine N-oxide is C18H18ClN3O2 .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Loxapine is metabolized into several active metabolites, including Loxapine N-oxide, and others like amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine. Studies have developed and validated methods for quantifying these metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to support clinical development (Meng et al., 2017).

  • Therapeutic Efficacy : Loxapine, from which Loxapine N-oxide is derived, has been reviewed for its efficacy as an antipsychotic agent. It's found to be effective for acute and chronic schizophrenia, with a side-effect profile similar to traditional antipsychotic agents (Heel et al., 1978).

  • Inhalation Powder for Agitation : Inhaled loxapine, which would include metabolites such as Loxapine N-oxide, is used for the acute treatment of agitation in patients with bipolar disorder or schizophrenia. It provides a rapid onset of effect with a noninvasive route of administration (Keating, 2013).

  • Enzymatic Metabolism : In vitro studies have identified the cytochrome P450 enzymes responsible for the oxidative metabolism of loxapine to its metabolites, including Loxapine N-oxide. These findings are crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Luo et al., 2011).

  • Application in Psychiatry : Loxapine's formulations, including metabolites like Loxapine N-oxide, have been reviewed for their efficacy in treating agitation and aggression in psychiatric conditions. It's been found to have antipsychotic efficacy similar to other typical or atypical antipsychotics, with tolerability comparable to typical antipsychotics at high doses (Popovic et al., 2015).

Safety and Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Loxapine has been used in psychiatry for over 40 years with a well-established profile . In the light of the recent approval by the regulatory agencies of inhaled loxapine for use in the acute treatment of mild-to-moderate agitation in adults affected with schizophrenia or bipolar disorder, this article aims to critically review the available literature on loxapine .

Mechanism of Action

Target of Action

Loxapine N-oxide primarily targets dopamine and serotonin receptors . It is believed to have a higher affinity for D4 receptors, similar to clozapine . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

It is believed that by antagonizing dopamine and serotonin receptors, there is a marked cortical inhibition which can manifest as tranquilization and suppression of aggression . Changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization .

Biochemical Pathways

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide and demethylation by CYP3A4, CYP2C19, and CYP2C8 to form amoxapine . 8-OH-loxapine, a major metabolite, has no pharmacological activity at the D2 receptor, although 7-OH-loxapine (a minor metabolite) binds to D2 receptors with high affinity .

Result of Action

The antipsychotic efficacy of Loxapine N-oxide is similar to the efficacy of other typical or atypical antipsychotics . As an acute treatment in agitation associated with schizophrenia or bipolar disorder, it is efficacious and tolerable .

Action Environment

The action of Loxapine N-oxide can be influenced by various environmental factors. For instance, the timely pharmacological treatment of acute agitation, which usually also involves environmental and behavioral approaches, requires prompt intervention to reduce the risk of patient injury and distress

properties

IUPAC Name

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSWANHLDLADDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25967-34-4
Record name Loxapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOXAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the primary metabolic pathways of loxapine in humans, and what enzymes are involved?

A1: Loxapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:

  • 8-hydroxylation: Catalyzed by CYP1A2, this pathway leads to the formation of 8-hydroxyloxapine. []
  • 7-hydroxylation: CYP2D6 is the primary enzyme responsible for 7-hydroxyloxapine formation. []
  • N-demethylation: CYP3A4 plays a crucial role in this pathway, converting loxapine to amoxapine (N-desmethylloxapine). []
  • N-oxidation: Both CYP3A4 and flavin-containing monooxygenase (FMO) contribute to the formation of loxapine N-oxide. []

Q2: Are there analytical methods available for quantifying loxapine and its metabolites, including loxapine N-oxide, in biological samples?

A2: Yes, several analytical methods have been developed and validated for the quantification of loxapine and its metabolites.

  • Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of loxapine in human plasma and urine, as well as for the identification of metabolites like loxapine N-oxide. []
  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and selective technique for the simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine in human plasma. [, ] These methods often employ different extraction techniques, such as cation-exchange solid-phase extraction for loxapine, amoxapine, and the hydroxylated metabolites, and organic precipitation for loxapine N-oxide. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.